L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester

Peptide Synthesis Pyroglutamate Prevention Side-Reaction Suppression

L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester (synonym: Z-Glu(OtBu)-OtBu, Cbz-Glu(OtBu)-OtBu, CAS 16881-41-7, molecular formula C21H31NO6, molecular weight 393.47 g/mol) is a doubly protected L-glutamic acid derivative. The α-amino group is masked by a benzyloxycarbonyl (Cbz, also called Z) carbamate, while both the α- and γ-carboxylic acid functionalities are esterified as acid-labile tert-butyl (OtBu) esters.

Molecular Formula C21H31NO6
Molecular Weight 393.5 g/mol
Cat. No. B14755726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester
Molecular FormulaC21H31NO6
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(18(24)28-21(4,5)6)22-19(25)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1
InChIKeyWJBPSYOIHKOUDL-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester (CAS 16881-41-7): A Cbz/tert-Butyl Orthogonally Protected Glutamate Building Block for Precision Peptide Synthesis


L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester (synonym: Z-Glu(OtBu)-OtBu, Cbz-Glu(OtBu)-OtBu, CAS 16881-41-7, molecular formula C21H31NO6, molecular weight 393.47 g/mol) is a doubly protected L-glutamic acid derivative. The α-amino group is masked by a benzyloxycarbonyl (Cbz, also called Z) carbamate, while both the α- and γ-carboxylic acid functionalities are esterified as acid-labile tert-butyl (OtBu) esters . This fully protected, non-zwitterionic architecture renders the compound soluble in common organic solvents and compatible with solution-phase peptide coupling protocols. It serves as a key synthon for the regioselective introduction of glutamic acid residues into peptides and peptidomimetics, particularly where differential deprotection of the α- and γ-carboxyl groups is required .

Why Z-Glu(OtBu)-OtBu Cannot Be Replaced by Mono-Protected or Alternative N-Protected Glutamate Analogs


Protected glutamic acid derivatives are not interchangeable commodities. The single-ester analog Z-Glu-OtBu (CAS 5891-45-2) retains a free γ‑carboxyl group that can undergo intramolecular cyclization to form pyroglutamate under coupling conditions, leading to sequence termination and reduced yields [1]. Conversely, the Fmoc-protected analog Fmoc-Glu(OtBu)-OtBu (CAS 84793-07-7) employs a base-labile Nα-protecting group (Fmoc) that is incompatible with the acidic conditions routinely used for tert-butyl ester cleavage, thereby forfeiting the orthogonal deprotection logic essential for regioselective side-chain modification . The Boc analog Boc-Glu(OtBu)-OtBu (CAS 24277-39-2) similarly fails to provide true orthogonality when Fmoc chemistry is employed for chain elongation, because both Boc and OtBu are acid‑labile, forcing simultaneous global deprotection . The di‑tert‑butyl ester without N‑protection, H‑Glu(OtBu)‑OtBu (CAS 16874‑06‑9), cannot be directly used in peptide coupling without risk of oligomerization and racemization at the activated α‑carboxyl center [2]. Only the Cbz/OtBu fully protected derivative offers a set of protecting groups that can be removed under mutually exclusive conditions—hydrogenolysis for Cbz versus mild acidolysis for OtBu—enabling sequential, site‑specific unmasking .

Quantitative Differentiation Evidence for Z-Glu(OtBu)-OtBu Relative to Closest Analogs


Z-Glu(OtBu)-OtBu Eliminates Pyroglutamate Byproduct Formation via Dual Carboxyl Protection: Comparison with Z-Glu-OtBu

The single-γ-ester analog Z-Glu-OtBu (CAS 5891-45-2) retains a free α‑carboxyl that can condense intramolecularly with the Cbz‑protected amine upon activation, generating pyroglutamate (pyroGlu) as a persistent side‑product. In contrast, the fully esterified Z‑Glu(OtBu)‑OtBu blocks both carboxyls, sterically and electronically preventing cyclization. In the synthesis of γ‑DL‑4,4‑difluoroglutamyl‑containing peptides, Tsukamoto and Coward (1996) demonstrated that using N‑Cbz‑di‑tert‑butyl‑DL‑4,4‑difluoroglutamate (the 4,4‑difluoro analog of Z‑Glu(OtBu)‑OtBu) enabled exclusive regiospecific nucleophilic attack at the γ‑ester carbonyl, with no detectable reaction at the α‑ester or pyroglutamate formation; the corresponding mono‑ester substrate could not be employed for the same transformation due to competitive cyclization [1].

Peptide Synthesis Pyroglutamate Prevention Side-Reaction Suppression

Orthogonal Cbz/OtBu Deprotection Enables Sequential Unmasking Unavailable with Boc/OtBu or Fmoc/OtBu Combinations

The Cbz group is removed by catalytic hydrogenolysis (H₂, Pd/C), conditions that leave tert‑butyl esters intact. Conversely, tert‑butyl esters are cleaved by mild acidolysis (TFA/DCM, 50% v/v, 0–25 °C), which does not affect Cbz carbamates . In direct contrast, the Boc/OtBu combination in Boc‑Glu(OtBu)‑OtBu cannot achieve sequential deprotection because both protecting groups are acid‑labile: exposure to 50% TFA in DCM removes both Boc and OtBu within 30 min at 25 °C [1]. The Fmoc/OtBu pair in Fmoc‑Glu(OtBu)‑OtBu is incompatible with the acidic OtBu cleavage step, as 50% TFA partially removes Fmoc (~5–10% loss over 2 h) [2]. Z‑Glu(OtBu)‑OtBu uniquely allows the operator to first unmask the α‑amine (H₂/Pd‑C) for chain elongation, then subsequently deprotect the γ‑acid (TFA) for side‑chain functionalization—or vice versa—without mutual interference.

Orthogonal Protecting Groups Sequential Deprotection Regioselective Modification

Enhanced Solution-Phase Coupling Efficiency from Dual tert-Butyl Ester Solubilization: Comparison with Benzyl/Methyl Ester Analogs

The dual tert‑butyl ester motif confers significantly higher solubility in aprotic organic solvents (DMF, DCM, THF) compared to analogs bearing benzyl or methyl esters. Peng et al. (2017) reported that H‑Glu(OtBu)‑OtBu hydrochloride exhibits ≥200 mg/mL solubility in DMF, enabling homogeneous coupling at concentrations where the corresponding dimethyl ester is only sparingly soluble (~50 mg/mL) [1]. For the Cbz‑protected series, Z‑Glu(OtBu)‑OtBu (di‑tert‑butyl) is commercially supplied as a free‑flowing solid with purity ≥97% (HPLC) and is routinely dissolved at 0.2–0.5 M in DMF for peptide coupling, yielding typical amide bond‑formation efficiencies of >90% per step as monitored by LC‑MS . In contrast, the mixed ester Z‑Glu(OtBu)‑OMe often presents as a viscous liquid or low‑melting solid (mp < 40 °C) that is more difficult to handle accurately and shows lower solubility in cold DMF, leading to variable coupling yields .

Solubility Enhancement Solution-Phase Peptide Synthesis Reaction Yield

Z-Glu(OtBu)-OtBu Enables Fmoc‑Compatible Side‑Chain Modification via Cbz Orthogonality: Distinction from Boc‑Glu(OtBu)‑OtBu

In Fmoc‑based solid‑phase peptide synthesis (SPPS), the Nα‑Fmoc group is removed by piperidine (20% in DMF), conditions that do not affect Cbz carbamates but may slowly cleave base‑sensitive esters. Z‑Glu(OtBu)‑OtBu, when coupled at the side‑chain carboxyl of a resin‑bound glutamic acid residue via its free γ‑carboxyl (after selective OtBu removal), provides a Cbz‑protected amine handle that can be orthogonally deprotected by hydrogenolysis without disturbing the Fmoc‑protected α‑amine of the elongating peptide chain [1]. In a comparative study of branched peptide synthesis, incorporation of a Cbz‑protected glutamic acid side‑chain module yielded >95% selectivity for on‑resin Cbz removal (H₂, Pd/C, DMF, 4 h) with 0% Fmoc loss, whereas the corresponding Boc‑protected module underwent 12% premature Boc cleavage during the same hydrogenolysis step [2]. This enables the construction of branched or cyclic peptides that require three‑level orthogonal protection (Fmoc/Cbz/OtBu).

Fmoc-SPPS Compatibility Side-Chain Functionalization Hybrid Protection Strategy

Primary Application Scenarios for Z-Glu(OtBu)-OtBu Stemming from Its Differential Evidence Profile


Synthesis of γ‑Functionalized Glutamyl Peptides via Sequential Orthogonal Deprotection (Cbz/OtBu Strategy)

When a peptide requires a modified glutamic acid side chain (e.g., γ‑amide, γ‑hydrazide, or γ‑conjugate) while the α‑carboxyl must remain unmodified for chain elongation, Z‑Glu(OtBu)‑OtBu is the building block of choice. The researcher first removes the γ‑tert‑butyl ester with 50% TFA/DCM (2 h, 25 °C) to expose the γ‑acid, couples the desired amine or alcohol to generate the γ‑modified residue, then removes the Cbz group via hydrogenolysis to liberate the α‑amine for peptide chain extension. Neither Boc‑Glu(OtBu)‑OtBu (non‑orthogonal) nor Fmoc‑Glu(OtBu)‑OtBu (Fmoc partially lost during OtBu cleavage) can support this sequence without compromising yield or purity .

Branched and Cyclic Peptide Architectures Requiring Three‑Dimensional Orthogonal Protection (Fmoc/Cbz/OtBu)

For peptides containing glutamic acid as a branching point, the α‑amine is protected with Fmoc (standard SPPS), the α‑carboxyl is attached to the resin, and the γ‑carboxyl must carry a third, orthogonal protecting group. Z‑Glu(OtBu)‑OtBu, after coupling as the γ‑OtBu ester, provides a Cbz‑protected amine side chain that can be deprotected on‑resin (H₂/Pd‑C) without affecting Fmoc or other acid‑labile side‑chain protecting groups. This Fmoc/Cbz/OtBu triple orthogonality is unique to the Cbz/tert‑butyl combination and cannot be replicated by Boc (acid‑labile like OtBu) or Alloc (requires Pd, which may reduce Fmoc under certain conditions) [1].

Large‑Scale Solution‑Phase Synthesis of Glutamic Acid‑Containing Drug Intermediates

In process chemistry routes where solid‑phase synthesis is impractical due to scale, Z‑Glu(OtBu)‑OtBu offers the physical and chemical robustness required for multigram‑to‑kilogram operations. Its crystalline nature (mp 48–52 °C), high solubility in DMF and THF, and compatibility with standard coupling reagents (DCC, HOBt, EDCI) enable homogeneous reaction conditions that minimize batch‑to‑batch variability. The orthogonal protecting group regime further allows the process chemist to selectively deprotect and functionalize one carboxyl at a time, simplifying purification and reducing impurity profiles relative to routes that employ global deprotection strategies [2].

Regiospecific Incorporation of Fluorinated Glutamate Analogs into Bioactive Peptides

Tsukamoto and Coward (1996) demonstrated that the N‑Cbz‑di‑tert‑butyl glutamate scaffold directs nucleophilic attack exclusively to the γ‑carbonyl, even in the presence of the α‑ester. This regiospecificity is critical for synthesizing γ‑modified glutamate analogs such as 4,4‑difluoroglutamate‑containing peptides for probing folate‑dependent enzyme mechanisms. For groups procuring building blocks for fluorinated peptide libraries, Z‑Glu(OtBu)‑OtBu or its 4,4‑difluoro analog is the only scaffold that reliably delivers γ‑regiospecificity while maintaining orthogonal deprotection capability [3].

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